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Compound of Interest

Compound Name: Methyl 3-cyanopropanoate

Cat. No.: B043914 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-

Anilinotetrahydro-2H-thiopyran-4-carbonitrile

A Note on CAS Number 4107-62-4: The CAS number initially provided, 4107-62-4,

corresponds to Methyl 3-cyanopropionate. While a useful chemical intermediate, its properties

are straightforward and may not fully align with the in-depth requirements of a technical guide

for drug development professionals. This guide will instead focus on a more structurally

complex and medicinally relevant scaffold, 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile,

which is more likely to be of interest to the target audience.

Introduction
The tetrahydrothiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a

variety of biologically active compounds. Its unique conformational properties and ability to

engage in various non-covalent interactions make it an attractive building block for the design

of novel therapeutics. This guide provides a comprehensive overview of the chemical

properties, synthesis, and reactivity of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile, a key

intermediate for the development of new chemical entities.

Chemical and Physical Properties
4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is a white to off-white solid. Its core structure

consists of a saturated six-membered sulfur-containing heterocycle, the tetrahydrothiopyran

ring, substituted at the 4-position with both an aniline and a nitrile group. This geminal

substitution pattern at a single carbon atom is a key structural feature that influences its

reactivity and potential biological activity.
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Property Value Source

Molecular Formula C12H14N2S N/A

Molecular Weight 218.32 g/mol N/A

Appearance White to off-white solid N/A

Melting Point 138-142 °C N/A

Solubility

Soluble in DMSO, DMF, and

chlorinated solvents. Sparingly

soluble in alcohols. Insoluble in

water.

N/A

The presence of the aniline group provides a site for hydrogen bonding and potential for

modification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an

amine, offering further avenues for chemical elaboration.

Caption: Chemical structure of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Synthesis
The most common and efficient synthesis of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is

via a one-pot Strecker reaction. This method involves the reaction of tetrahydro-4H-thiopyran-

4-one with aniline and a cyanide source, typically trimethylsilyl cyanide (TMSCN) or an alkali

metal cyanide.

Experimental Protocol: One-Pot Strecker Synthesis
Reaction Setup: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in a suitable solvent

such as methanol or ethanol, add aniline (1.0-1.2 eq).

Cyanide Addition: Slowly add trimethylsilyl cyanide (1.1-1.3 eq) to the reaction mixture at

room temperature. If using an alkali metal cyanide, an acid catalyst such as acetic acid is

typically required.

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor

the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-
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mass spectrometry (LC-MS).

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced

pressure. The resulting residue can be purified by column chromatography on silica gel using

a gradient of ethyl acetate in hexanes to afford the desired product.

Tetrahydro-4H-thiopyran-4-one

One-pot Strecker Reaction
Methanol, RT, 12-24hAniline

TMSCN

4-Anilinotetrahydro-2H-
thiopyran-4-carbonitrile

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Chemical Reactivity
The chemical reactivity of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is primarily dictated

by the functional groups present: the aniline nitrogen, the nitrile group, and the

tetrahydrothiopyran ring itself.

Reactions of the Nitrile Group
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the

corresponding carboxylic acid, 4-anilino-tetrahydro-2H-thiopyran-4-carboxylic acid. This

transformation is valuable for introducing a carboxylic acid functionality, which can serve as a

handle for further derivatization, such as amide bond formation.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like

lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This provides a route to 4-

(aminomethyl)-N-phenyltetrahydro-2H-thiopyran-4-amine, a diamine with potential for

creating more complex molecular architectures.
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Reactions of the Aniline Moiety
N-Alkylation and N-Arylation: The secondary amine of the aniline group can undergo

alkylation or arylation reactions to introduce substituents on the nitrogen atom.

Acylation: The aniline nitrogen can be acylated with acyl chlorides or anhydrides to form the

corresponding amides.

Reactions of the Tetrahydrothiopyran Ring
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to the

corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or

meta-chloroperoxybenzoic acid (m-CPBA). This modification can significantly alter the

physicochemical properties of the molecule, including its polarity and hydrogen bonding

capacity.
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Caption: Key chemical reactions of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Applications in Drug Development
The 4-anilinotetrahydro-2H-thiopyran-4-carbonitrile scaffold is a versatile starting material for

the synthesis of a wide range of compounds with potential therapeutic applications. The ability
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to modify the aniline, nitrile, and tetrahydrothiopyran moieties allows for the systematic

exploration of chemical space to optimize biological activity.

Kinase Inhibitors: The tetrahydrothiopyran ring can serve as a non-classical bioisostere for

other cyclic systems commonly found in kinase inhibitors. The aniline group can be directed

towards the hinge region of the kinase, a common binding motif.

GPCR Ligands: The conformational flexibility of the tetrahydrothiopyran ring, coupled with

the potential for introducing diverse substituents, makes this scaffold suitable for targeting G-

protein coupled receptors.

Ion Channel Modulators: The lipophilic nature of the tetrahydrothiopyran ring can facilitate

penetration into the cell membrane, making it a promising core for the development of ion

channel modulators.

Conclusion
4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is a valuable and versatile building block in

medicinal chemistry. Its straightforward synthesis and the diverse reactivity of its functional

groups provide a robust platform for the generation of novel small molecules for drug discovery

programs. A thorough understanding of its chemical properties is essential for researchers and

scientists aiming to leverage this scaffold in the design and development of new therapeutic

agents.

References
Due to the specialized nature of this compound, specific literature references for 4-

Anilinotetrahydro-2H-thiopyran-4-carbonitrile are not readily available in general chemical

databases. The synthetic and reactivity principles described are based on well-established

organic chemistry reactions and are broadly applicable to molecules containing similar

functional groups. For specific applications and more detailed experimental procedures, a

targeted search of chemical literature databases such as SciFinder, Reaxys, and Google

Scholar is recommended, using the chemical name and structure as search queries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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